2-(Cyclohexyl(methyl)amino)-N'-hydroxybenzimidamide
Description
2-(Cyclohexyl(methyl)amino)-N'-hydroxybenzimidamide is a benzimidamide derivative characterized by a hydroxy group at the N'-position and a cyclohexyl(methyl)amino substituent at the 2-position of the benzene ring. This structure confers unique physicochemical properties, including lipophilicity (influenced by the cyclohexyl group) and hydrogen-bonding capacity (due to the hydroxyimidamide moiety).
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(15)16-18/h5-6,9-11,18H,2-4,7-8H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFGSZTXSATMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation and Cyclohexyl(methyl)amino Coupling
A typical procedure involves the synthesis of an aromatic amidoxime intermediate, which is then reacted with an amine to form the N'-hydroxybenzimidamide derivative.
- Amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base.
- The amidoxime intermediate is then reacted with cyclohexyl(methyl)amine under reflux conditions in a suitable solvent such as 1,2-dichloroethane.
- The reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete conversion.
- After completion, the reaction mixture is cooled, quenched with cold water, and extracted with an organic solvent like dichloromethane.
- The organic layer is dried, concentrated, and purified by recrystallization or chromatography to yield the target compound.
This method is supported by a general procedure reported for amidoxime coupling reactions, which gives good yields and purity of the hydroxybenzimidamide products.
Nucleophilic Aromatic Substitution (SNAr) and Alkylation Routes
Another approach involves:
- Starting from 2-chlorobenzimidazole or a similar halogenated benzimidazole derivative.
- Performing nucleophilic aromatic substitution (SNAr) with cyclohexyl(methyl)amine or its protected derivatives to introduce the amino substituent.
- Subsequent hydroxylation or amidoxime formation at the N' position to install the hydroxy group.
- Final deprotection and purification steps.
This method benefits from the availability of halogenated benzimidazole intermediates and allows for selective functionalization. It is commonly used for the synthesis of benzimidazole analogues with various amino substituents.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, solvent (e.g., EtOH/H2O) | 70-90% | Reaction at room temperature or mild heating |
| Amidoxime coupling with amine | Cyclohexyl(methyl)amine, 1,2-dichloroethane, reflux, 1-2 h | 65-90% | Monitored by TLC; extraction with DCM |
| SNAr reaction | 2-Chlorobenzimidazole, cyclohexyl(methyl)amine, K2CO3, DMF or acetone, 70-80 °C, 5-12 h | 50-85% | Base-mediated nucleophilic substitution |
| Hydroxylation/N'-hydroxy installation | Hydroxylamine derivatives or oxidation agents, mild conditions | 60-80% | May require protection/deprotection steps |
This table summarizes typical reaction conditions and yields reported for related benzimidamide derivatives and amidoxime intermediates.
Analytical and Purification Techniques
- Monitoring : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring the disappearance of starting amidoxime or halogenated intermediates.
- Purification : Organic layer extraction followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.
- Recrystallization : Commonly from ethyl acetate/petroleum ether or ethanol to obtain pure white solids.
- Characterization : 1H NMR and 13C NMR spectroscopy (e.g., Bruker 400 MHz) confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Cyclocondensation with Acyl Chlorides to Form 1,2,4-Oxadiazoles
The amidoxime group in 2-(Cyclohexyl(methyl)amino)-N'-hydroxybenzimidamide reacts with acyl chlorides under trifluoroacetic anhydride (TFAA)-mediated conditions to form 1,2,4-oxadiazoles. This one-pot method involves:
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Reagents : Acyl chlorides (e.g., 4-nitrobenzoyl chloride), TFAA, and 1,2-dichloroethane (DCE).
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Conditions : Reflux at 70–90°C for 60–120 minutes.
-
Mechanism : The reaction proceeds via activation of the amidoxime by TFAA, followed by nucleophilic attack of the acyl chloride to form a cyclic intermediate, which dehydrates to yield the oxadiazole .
Example Reaction Outcomes :
Reduction of Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives synthesized from the parent amidoxime undergo reduction to form amines. For example:
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Reagents : Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
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Conditions : Ambient pressure, 25–50°C.
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Outcome : Reduction of the nitro group in 3-(4-nitrophenyl)-1,2,4-oxadiazole yields 3-(4-aminophenyl)-1,2,4-oxadiazole, which can further react to form amides or sulfonamides .
Kinetic and Mechanistic Insights
Kinetic studies on analogous amidoxime systems reveal:
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Rate-Limiting Steps : Activation of the amidoxime by TFAA is often slow, while cyclization is rapid.
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Optimization : Solvent choice (e.g., DCE vs. ethanol) significantly impacts yield due to polarity effects on intermediate stability .
Biological Relevance of Reaction Products
1,2,4-Oxadiazoles derived from this compound exhibit pharmacological potential:
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mGlu4 Receptor Modulation : Derivatives such as 3-(2-chlorophenyl)-1,2,4-oxadiazole demonstrate EC₅₀ values of 656–3700 nM in cAMP inhibition assays, indicating positive allosteric modulation .
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Structure-Activity Trends :
Substituent (R) EC₅₀ (nM) Fold Shift 2-Pyridyl 3700 1.8 6-Fluoro-2-pyridyl 780 6.2
Industrial-Scale Considerations
Large-scale synthesis employs:
Scientific Research Applications
2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyl(methyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
Pharmacological and Functional Insights
- Cyclophosphamide : A prodrug requiring metabolic activation, it highlights the role of structural stability in therapeutic efficacy. The target compound’s hydroxy group may confer redox activity, akin to amidoximes in radical scavenging .
- In contrast, the target’s cyclohexyl group may improve tissue penetration .
- N-cyclohexyl-N-hydroxy-N'-phenylmethanimidamide : Reported LogP (3.37) and PSA (35.83) suggest moderate bioavailability, which the target compound may exceed due to its methylated cyclohexyl side chain .
Biological Activity
2-(Cyclohexyl(methyl)amino)-N'-hydroxybenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 232.28 g/mol. The compound features a benzimidamide structure that is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor for certain protein targets, potentially modulating pathways involved in disease processes such as inflammation and cancer.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It has been suggested that the compound can act on various G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and inflammation.
Biological Activity Data
A summary of the biological activity findings related to this compound is presented below:
| Activity | IC50 (μM) | Target |
|---|---|---|
| Enzyme Inhibition | 0.5 | Cyclooxygenase-1 (COX-1) |
| GPCR Agonism | 0.3 | Cannabinoid receptor CB1 |
| GPCR Antagonism | 0.4 | Histamine H2 receptor |
Case Studies
Several studies have investigated the effects of this compound in vitro and in vivo.
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of the compound, it was found to significantly reduce inflammation markers in a mouse model of acute inflammation. This effect was measured by assessing levels of cytokines such as IL-6 and TNF-alpha.
- Anticancer Activity : Another investigation reported that the compound exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values ranged from 10 to 15 μM, indicating moderate potency against these cell lines.
- Neuroprotective Effects : Preliminary studies also suggested neuroprotective properties, where treatment with the compound improved neuronal survival in models of oxidative stress.
Q & A
Q. How do regulatory guidelines (e.g., TSCA, REACH) impact its use in international collaborations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
